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Introduction

Lanicemine (AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist
that has been a subject of significant interest in neuroscience research, particularly for its
potential as a rapid-acting antidepressant.[1][2] Unlike the archetypal NMDA antagonist
ketamine, lanicemine was developed to achieve antidepressant effects with a reduced risk of
psychotomimetic and dissociative side effects.[2][3] While clinical development by AstraZeneca
was terminated after it failed to meet primary endpoints in later-phase trials, the study of
lanicemine continues to provide valuable insights into the glutamatergic system's role in mood
disorders.[1][4]

This technical guide focuses on the application of Lanicemine and its deuterated analogue,
Lanicemine-d5, in a research context. The incorporation of deuterium atoms (Lanicemine-d5)
serves two primary functions in drug development and research:

e As a Stable Isotope-Labeled Internal Standard (SIL-IS): Lanicemine-d5 is an ideal internal
standard for the highly accurate and precise quantification of lanicemine in biological
samples (e.g., plasma, tissue) using liquid chromatography-mass spectrometry (LC-MS/MS).
[5] Its near-identical chemical properties ensure it behaves like the unlabeled drug during
sample preparation and analysis, allowing for precise correction of experimental variability.[5]
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» To Confer Potential Therapeutic Advantages: Deuteration can alter a drug's metabolic profile
due to the kinetic isotope effect—the carbon-deuterium bond is stronger than the carbon-
hydrogen bond.[6][7] This can lead to slower metabolism, increased half-life, improved
bioavailability, and reduced formation of potentially toxic metabolites.[3][6] While not clinically
developed for this purpose, these principles form a basis for hypothetical improvements in
the pharmacokinetic profile of lanicemine.

This document provides a comprehensive overview of lanicemine's mechanism of action,
quantitative data from key studies, detailed experimental protocols, and relevant signaling
pathways to support its use in neuroscience research.

Mechanism of Action

Lanicemine is a non-selective, voltage-dependent NMDA receptor channel blocker.[8] It binds
within the channel pore, physically obstructing the flow of cations like Ca?*.[9] Its key
distinguishing feature is its "low-trapping” nature and fast off-rate.[8][9] This means it unbinds
from the channel more readily than ketamine, a property hypothesized to reduce the incidence
of dissociative and psychotomimetic side effects.[3][10]

The antidepressant mechanism is thought to involve the preferential blockade of NMDA
receptors on tonically active GABAergic interneurons. This disinhibition leads to a surge of
glutamate release, which in turn activates a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic
acid (AMPA) receptors.[9] This surge is linked to downstream signaling cascades that promote
neuroplasticity, including the synthesis of synaptic proteins like synapsin | and neurotrophins
such as Brain-Derived Neurotrophic Factor (BDNF).[11] A measurable outcome of this cortical
disinhibition is an increase in gamma-band oscillations on electroencephalography (EEG), a
key translational biomarker used in both preclinical and clinical studies.[3][9]

Quantitative Pharmacological and Clinical Data

The following tables summarize key quantitative data from in-vitro, preclinical, and clinical
studies of Lanicemine.

Table 1: In-Vitro Receptor Binding and Potency
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Parameter Value CelllSystem Reference
Ki (NMDA Receptor)  0.56 - 2.1 pyM N/A [51[8]1[12]
ICso 4-7pM CHO Cells [51[81[12]
ICso 6.4 uM Xenopus Oocytes [5][12]
| Channel Trapping | 54% | In-vitro assay |[8][10] |
Table 2: Clinical Efficacy in Major Depressive Disorder (MDD)
Study Treatment Primary
o ) Result Reference
Identifier Arms Endpoint
Change in -5.5 point
Phase 11B Lanicemine MADRS score difference vs. 2161
(Study 9) 100 mg (n=52) from baseline placebo
at Week 3 (p=0.006)
-4.8 point
Lanicemine 150 difference vs. 3]
mg (n=50) placebo
(p=0.019)
Placebo (n=50) (3]
Change in o
No significant
Phase IIB (Study  Lanicemine 50 MADRS score )
] difference vs. [71[13]
31) mg from baseline at
placebo
Week 6
_ _ No significant
Lanicemine 100
difference vs. [7][13]
mg
placebo
| | Placebo | | |[[7][13] |
Table 3: Adverse Events in Human Studies
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Lanicemine .
Study Adverse Ketamine
. (100-150 Placebo Reference
Population Event (0.5 mglkg)
mg)
Dissociativ Not o
L Significantl
Healthy e significantl .
) y increased - [3]
Volunteers Symptoms y increased
vs. placebo
(CADSS) vs. placebo
Feeling
Abnormal/Dis  11% (150 mg
24% [3]

inhibition/lllus

ion

dose)

| MDD Patients | Dizziness (most common) | 33-50% | N/A | 12% |[6] |

Experimental Protocols
Protocol 1: Human Quantitative Electroencephalography
(gEEG) Study

This protocol is based on a crossover study designed to compare the neurophysiological

effects of lanicemine and ketamine.[3]

» Objective: To assess and compare the effects of lanicemine and ketamine on cortical activity

using gEEG in healthy volunteers.

o Study Design: Randomized, double-blind, placebo-controlled, four-way crossover study. A

washout period of at least 7 days is required between study periods.[3]

o Participants: Healthy male subjects, aged 30-45 years, with a Body Mass Index (BMI) of 18-

30 kg/m 2. Participants should be non-smokers for at least 4 weeks.[3]

e Treatment Arms:

o Lanicemine 75 mg, intravenous (1V) infusion over 60 minutes.

o Lanicemine 150 mg, IV infusion over 60 minutes.
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o Ketamine 0.5 mg/kg, IV infusion over 60 minutes.

o Placebo (0.9% saline), IV infusion over 60 minutes.

o Methodology:

o

EEG Setup: Scalp electrodes are placed according to the international 10-20 system
(minimum of 28 channels).

o Baseline Recording: A pre-dose EEG recording is taken.

o Drug Administration: The assigned study drug is administered via a controlled 1V infusion
over 60 minutes.

o Post-Infusion Recordings: qEEG is assessed at multiple time points after the start of the
infusion (e.g., 15, 60, 75, 180, and 480 minutes).[3]

o Data Analysis: EEG data is subjected to a fast Fourier transform. Power spectral density is
computed, and changes in frequency bands (especially gamma, ~40 Hz) are analyzed
relative to the pre-dosing baseline.

e Outcome Measures:
o Primary: Change in relative gamma-band EEG magnitude.

o Secondary: Clinician-Administered Dissociative States Scale (CADSS) scores, Brief
Psychiatric Rating Scale (BPRS), vital signs.[3]

Protocol 2: Preclinical Antidepressant-Like Activity in
Rodents (Tail Suspension Test)

This protocol is adapted from studies evaluating the potentiation of antidepressant-like effects.
[10][11]

o Objective: To assess the antidepressant-like activity of lanicemine alone or in combination
with other compounds in mice.

o Study Design: Randomized, controlled experiment.
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e Animals: Male C57BL/6J mice, 7 weeks old.[14] Animals are housed under standard
laboratory conditions.

e Treatment Arms:

o

Vehicle control (0.9% NacCl), intraperitoneal (i.p.) injection.

[¢]

Lanicemine (e.g., 2 mg/kg or 10 mg/kg), i.p. injection.

[e]

Other compounds of interest (e.g., Hyperforin).

[e]

Combination of Lanicemine and other compounds.
» Methodology:

o Drug Administration: Administer the assigned treatment via i.p. injection at a defined time
before the test (e.g., 90 minutes).[10]

o Tail Suspension Test (TST):

» Individually suspend each mouse by its tail using adhesive tape, placed approximately 1
cm from the tip.

» The suspension point should be high enough to prevent the mouse from touching any
surfaces.

» Record the session (typically 6 minutes) using a video camera.

= An observer, blind to the treatment groups, scores the total duration of immobility during
the final 4 minutes of the test. Immobility is defined as the absence of any limb or body
movement, except for those caused by respiration.

¢ Outcome Measures:

o Primary: Total time (in seconds) spent immobile. A significant reduction in immobility time
compared to the vehicle group is interpreted as an antidepressant-like effect.
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o Secondary: Locomotor activity can be assessed in a separate test to rule out confounding
effects of hyperactivity.

Signaling Pathways and Visualizations

The following diagrams, generated using DOT language, illustrate key concepts related to
Lanicemine.
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Caption: Proposed mechanism of action for Lanicemine at the glutamatergic synapse.
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Caption: Experimental workflow for a Phase IIB clinical trial of Lanicemine.
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Caption: Logical comparison of Lanicemine and Ketamine properties and effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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